![molecular formula C6H5BrN4 B1398027 6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1257554-00-9](/img/structure/B1398027.png)

6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine

Overview

Description

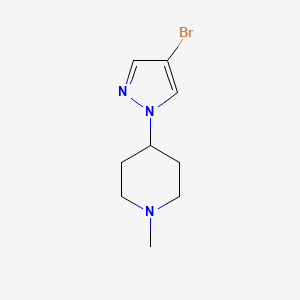

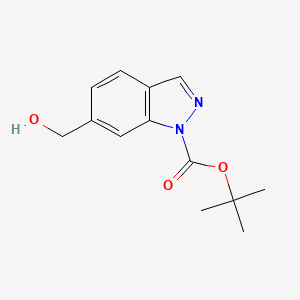

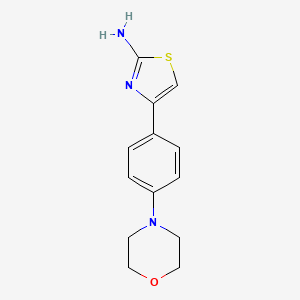

6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine is a compound with the molecular formula C6H5BrN4 . It belongs to the class of triazolopyridine .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[4,5-b]pyridine core with a bromine atom at the 6th position and a methyl group at the 3rd position .Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.03 g/mol. It has a topological polar surface area of 43.6 Ų. The compound has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .Scientific Research Applications

Vibrational Dynamics and Molecular Structure

The molecular structure and vibrational dynamics of derivatives of 1,2,3-triazolo[4,5-b]pyridine, including 6-methyl-1,2,3-triazolo[4,5-b]pyridine, have been studied using density functional theory. This research helps in understanding the stabilization of the structure influenced by hydrogen bond formation and methyl group substitution (Lorenc et al., 2007).

Synthesis Methods

Efficient synthesis methods for triazolopyridines, including 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, have been developed. These methods involve oxidative cyclization using chlorinated agents, aiding in the creation of these compounds under mild conditions (El-Kurdi et al., 2021).

Biological Activities

Research has been conducted on the antibacterial activity of certain substituted indolylthiadiazole derivatives and quinazolinonylthiadiazole derivatives, including compounds related to 6-bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine. These studies are crucial for understanding the potential pharmaceutical applications of these compounds (Singh et al., 2010).

Antiviral Applications

Some derivatives of triazolo[4,5-b]pyridines, including 6-bromo variants, have shown potent anti-Hepatitis C virus activity. This highlights the significance of these compounds in developing antiviral therapeutics (Wang et al., 2005).

Agricultural Uses

N-aryl[1,2,4]triazolo[1,5-a]pyridine derivatives, which include compounds related to this compound, have been identified as having herbicidal activity, offering potential applications in agriculture (Moran, 2003).

Anticancer Potential

Compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, including derivatives of 3H-[1,2,3]triazolo[4,5-b]pyridines, have been tested for anticancer activity. Some of these compounds have shown selective influence on specific cancer cell lines, indicating their potential as antiproliferative agents (Pokhodylo et al., 2020).

Mechanism of Action

Triazolopyridines are a class of compounds that have been studied for their potential biological activities. They are known to react with various targets under certain conditions . .

The biochemical pathways affected by triazolopyridines can also vary widely. Some triazolopyridines have been found to interact with enzymes or receptors, leading to changes in cellular signaling pathways .

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Triazolopyridines, like other organic compounds, can be metabolized by the body and may be distributed to various tissues .

The molecular and cellular effects of a compound depend on its mode of action and the specific cells or tissues it interacts with. Some triazolopyridines have been found to have antioxidant, antimicrobial, anti-inflammatory, and antitumor activities .

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, some compounds may be more stable or active at certain temperatures or pH levels .

properties

IUPAC Name |

6-bromo-3-methyltriazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-11-6-5(9-10-11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWRXBLIXOUVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)Br)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)